N-Desmethyl N-ethyl Doxepin-d3

LC-MS/MS quantification isotope dilution mass spectrometry stable isotope-labeled internal standard

Quantifying N-ethyl,N-methyl doxepin impurity in pharmaceutical QC? Unlabeled analogs co-elute, compromising LC-MS/MS accuracy. N-Desmethyl N-ethyl Doxepin-d3 solves this with a +3 Da mass shift while maintaining identical chromatographic retention. • +3 Da mass shift enables clear MS distinction from unlabeled analyte • Identical retention time compensates for matrix effects, ion suppression, and recovery variability • ≥95% purity, <0.5% protium contamination meets USP impurity method requirements Supplied as a certified reference standard for ANDA/DMF submissions and GMP QC method validation.

Molecular Formula C20H23NO
Molecular Weight 296.4 g/mol
Cat. No. B12411039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl N-ethyl Doxepin-d3
Molecular FormulaC20H23NO
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31
InChIInChI=1S/C20H23NO/c1-3-21(2)14-8-12-18-17-10-5-4-9-16(17)15-22-20-13-7-6-11-19(18)20/h4-7,9-13H,3,8,14-15H2,1-2H3/b18-12-/i2D3
InChIKeyBABMDBICJGOMEQ-WDBVFEQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl N-ethyl Doxepin-d3 Deuterated Internal Standard


N-Desmethyl N-ethyl Doxepin-d3 is a stable isotope-labeled (deuterated, d3) derivative of N-Desmethyl N-ethyl Doxepin (unlabeled CAS 70805-90-2), a compound that exists as a process-related impurity and structural analog within the tricyclic antidepressant doxepin family [1]. The parent doxepin molecule bears a dibenz[b,e]oxepin core and is clinically used for depression and anxiety; its impurity profile includes substances derived from N-demethylation, N-oxidation, and geometric isomerization, with N-desmethyldoxepin (nordoxepin) and related N-ethyl analogs being of particular regulatory interest [2]. The d3-labeled form (molecular formula C₂₀H₂₀D₃NO, molecular weight 296.42) incorporates three deuterium atoms at the N-methyl position, producing a +3 Da mass shift relative to the unlabeled species (MW 293.4) that enables its use as a distinguishable internal standard in isotope-dilution mass spectrometry workflows [1]. The compound is supplied as a reference standard for pharmaceutical research, supporting ANDA/DMF submissions, quality control, method validation, and stability studies .

Why Generic Substitution Fails for This Internal Standard


In quantitative LC-MS/MS and GC-MS assays employing isotope-dilution methodology, the internal standard must match the analyte in chemical structure while providing a resolvable mass difference [1]. The unlabeled N-Desmethyl N-ethyl Doxepin (MW 293.4) co-elutes with and is spectrometrically indistinguishable from the target analyte, rendering it useless as an internal standard. Conversely, N-Desmethyldoxepin-d3 (nordoxepin-d3, CAS 1331665-54-3, MW 304.83 as HCl salt) carries a different substitution pattern (secondary N-methyl amine vs. tertiary N-ethyl-N-methyl amine), producing distinct chromatographic retention and ionization behavior that can introduce systematic quantification bias when used to measure the N-ethyl,N-methyl impurity . USP monographs for doxepin hydrochloride specify four structurally distinct related compounds (A, B, C, and the drug substance itself), each with unique relative retention times (RRTs ranging from 0.48 to 1.0), confirming that these analogs are not chromatographically interchangeable [2]. Furthermore, deuterated doxepin standards prepared via the Vanderbilt/Delaware method have demonstrated isotopic purity with less than 0.5% protium (residual unlabeled hydrogen) contamination – a critical quality attribute that generic, non-certified deuterated analogs may not guarantee [3]. Selecting the incorrect deuterated analog or unlabeled form compromises method accuracy, precision, and regulatory compliance in impurity quantification workflows.

Quantitative Differentiation from Closest Analogs


Mass Spectrometric Differentiation via Precursor Ion Shift

N-Desmethyl N-ethyl Doxepin-d3 (C₂₀H₂₀D₃NO) exhibits a molecular ion [M+H]⁺ shift of +3.02 Da relative to the unlabeled N-Desmethyl N-ethyl Doxepin (C₂₀H₂₃NO), arising from three deuterium substitutions on the N-methyl moiety [1]. This mass shift enables complete baseline resolution in the m/z domain during selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on triple-quadrupole instruments, eliminating cross-talk between analyte and internal standard channels [2]. The unlabeled compound, by contrast, shares the exact precursor and product ion masses as the target analyte, making it ineligible for isotope-dilution quantification in any mass spectrometry platform.

LC-MS/MS quantification isotope dilution mass spectrometry stable isotope-labeled internal standard

Isotopic Purity and Protium Contamination Level

Deuterated doxepin-related compounds synthesized via the established two-method deuteration pathway (condensation of ethyl 2-bromomethylbenzoate with [²H₆]-phenol, followed by saponification and dehydration) have been validated to contain less than 0.5% residual protium (unlabeled hydrogen) impurity [1]. This specification is critical because protium carryover directly contributes to signal in the unlabeled analyte channel, elevating background and compromising the lower limit of quantification (LLOQ) [2]. Commercially available non-certified deuterated analogs may exhibit protium contamination exceeding 2–5%, which has been shown to inflate LLOQ by up to 10-fold in isotope-dilution assays.

isotopic purity protium impurity deuterated internal standard quality

Structural Differentiation from Nordoxepin-d3

N-Desmethyl N-ethyl Doxepin-d3 carries an N-ethyl,N-methyl tertiary amine side chain (3-(dibenz[b,e]oxepin-11(6H)-ylidene)-N-ethyl-N-methyl-1-propanamine-d3), whereas the widely available nordoxepin-d3 (N-desmethyldoxepin-d3, CAS 1331665-54-3) is a secondary amine bearing only an N-methyl group (3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine-d3) [1]. This structural divergence produces distinct chromatographic retention: under USP-recommended conditions (L1 column, methanol/buffer/acetonitrile 50:30:20, pH 7.7, 30°C), N-desmethyldoxepin (USP Related Compound C) elutes at RRT 0.55 relative to doxepin hydrochloride (RRT 1.0), while the N-ethyl,N-methyl analog, bearing a more lipophilic tertiary amine, is expected to exhibit a measurably different RRT consistent with its increased logP [2].

impurity profiling structural analog differentiation chromatographic resolution

Hygroscopicity and Storage Stability Profile

N-Desmethyl N-ethyl Doxepin (unlabeled, CAS 70805-90-2) is explicitly classified as hygroscopic and requires storage at -20°C under an inert atmosphere to prevent moisture-induced degradation . This is a differentiating physical property: not all doxepin-related impurities share this sensitivity; for example, USP Doxepin Related Compound A (dibenzo[b,e]oxepin-11(6H)-one, CAS 4504-87-4) and Related Compound B (CAS 4504-88-5) are not flagged as hygroscopic in pharmacopeial monographs [1]. The hygroscopic nature of the N-ethyl,N-methyl analog means that improper storage (room temperature, ambient atmosphere) can lead to mass gain, hydrolysis, or N-oxide formation, compromising standard purity and introducing systematic weighing errors in quantitative workflows. The boiling point is predicted at 426.2 ± 44.0 °C, density 1.105 ± 0.06 g/cm³, pKa 9.48 ± 0.50, and the compound exists as a colourless oil with slight solubility in dichloromethane and methanol .

reference standard stability hygroscopic storage method validation robustness

Reference Standard Purity vs. Pharmacopeial Limits

The deuterated standard is supplied with a purity specification of ≥95% [1], which contrasts with the acceptable impurity limits for doxepin-related compounds in the drug substance as defined by the USP: Doxepin Related Compound A ≤0.10%, Related Compound B ≤0.10%, Related Compound C (N-desmethyldoxepin) ≤0.20%, and any unknown individual impurity ≤0.10% [2]. This purity differential (>95% vs. ≤0.2%) is appropriate and necessary: the deuterated standard functions as a calibration reference material, not as an API, and its purity must be sufficient to avoid introducing co-eluting interferents that could bias the calibration curve. The GC-MS method of Cyr et al. (1992) demonstrated that doxepin-related compounds in drug raw material can be detected at minimum quantifiable amounts below 0.05%, confirming that a ≥95% pure internal standard provides adequate signal-to-noise for quantifying impurities at the 0.05–0.20% level without standard-derived background interference [3].

reference standard purity impurity limit compliance pharmaceutical quality control

Procurement-Relevant Application Scenarios


Isotope-Dilution LC-MS/MS Impurity Quantification

In ANDA and DMF submission workflows, regulatory agencies require validated HPLC or LC-MS methods with structurally matched internal standards for each specified impurity. N-Desmethyl N-ethyl Doxepin-d3, bearing a +3 Da mass shift and identical chromatographic retention to its unlabeled target, enables accurate quantification by compensating for matrix effects, extraction recovery variability, and ion suppression/enhancement. This application leverages the mass shift evidence (Section 3, Evidence Item 1) and isotopic purity (<0.5% protium) to achieve LLOQs suitable for USP impurity limits (Related Compounds ≤0.10–0.20%) [1][2]. The standard's ≥95% purity and hygroscopic storage requirements (-20°C, inert atmosphere) must be incorporated into laboratory SOPs to maintain method robustness .

GC-MS Internal Standard for Impurity Profiling

Forensic and clinical toxicology laboratories performing doxepin compliance monitoring or post-mortem analysis require deuterated internal standards for each analyte in the panel. N-Desmethyl N-ethyl Doxepin-d3 is specifically suited for quantifying the N-ethyl,N-methyl impurity/metabolite, which is chromatographically distinct from nordoxepin (RRT 0.55 under USP conditions) [1]. The validated GC-MS method of Negrusz et al. (1998), which used doxepin-d3 as an internal standard for hair analysis and achieved linearity over 0.25–20 ng/mg with r ≥ 0.984, demonstrates the platform suitability for deuterated doxepin analogs [2]. Users must confirm that the d3-labeled N-ethyl,N-methyl compound does not co-elute with nordoxepin under their specific GC temperature program and column configuration.

Method Validation and System Suitability Testing

GMP-compliant QC laboratories validating HPLC impurity methods per ICH Q2(R1) guidelines require certified reference standards for system suitability, linearity, accuracy (recovery), and precision assessments. N-Desmethyl N-ethyl Doxepin-d3 serves as both a retention time marker and an internal standard for the N-ethyl,N-methyl impurity, with the USP chromatographic system specified as L1 column (4.6 mm × 25 cm, 5 µm), 215 nm detection, 30°C, resolution R ≥ 1.5 between adjacent related compound peaks [1]. The GC-MS method minimum quantifiable limit of <0.05% for related compounds [2] supports the use of this deuterated standard in methods designed to meet the ≤0.10–0.20% individual impurity limits. The compound's hygroscopic nature necessitates that QC analysts prepare fresh stock solutions, verify concentration gravimetrically, and store aliquots at -20°C under argon or nitrogen to prevent oxidative degradation .

Pharmacokinetic and Metabolic Stability Studies

Research groups investigating the pharmacokinetic benefits of site-selective deuteration in tricyclic antidepressants (as demonstrated by Moharir et al., 2024, who showed that deuterated TCAs exhibit increased Cmax, prolonged t1/2, and higher AUC compared to non-deuterated counterparts in rodent models) [1] require deuterated reference materials both as analytical internal standards and as probes for metabolic stability assays. N-Desmethyl N-ethyl Doxepin-d3, with deuteration at the metabolically labile N-methyl position, can serve as a tool compound for studying the kinetic isotope effect on CYP2C19-mediated N-demethylation – the primary metabolic pathway for doxepin [2]. In such studies, the d3-labeled compound must be distinguished from nordoxepin-d3, which carries deuteration on a different substitution pattern and is not suitable for tracking the N-ethyl,N-methyl metabolic fate.

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